1-(4-Chloro-2-fluorophenyl)propan-1-one
Description
1-(4-Chloro-2-fluorophenyl)propan-1-one (CAS: 898775-10-5) is a halogenated aryl ketone characterized by a propan-1-one backbone substituted with a 4-chloro-2-fluorophenyl group. This compound is notable for its electron-withdrawing substituents (Cl and F), which influence its reactivity in organic synthesis. It is primarily utilized in coupling reactions, such as those with N-hydroxyphthalimide (NHPI), to form C-O coupled products .
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKIZMJWBRRHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-Chloro-2-fluorobenzoic acid.
Reduction: 1-(4-Chloro-2-fluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism by which 1-(4-Chloro-2-fluorophenyl)propan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of chloro and fluoro groups enhances its binding affinity to target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in halogen type, position, and additional functional groups. Key comparisons include:
Halogenated Aryl Ketones
- 1-(4-Chlorophenyl)propan-1-one : Lacks the 2-fluoro substituent, leading to reduced electron-withdrawing effects. In coupling reactions with NHPI, it yields 60% product (Table 3, ), slightly lower than the target compound’s analogs .
- 1-(3-Fluorophenyl)propan-1-one : Fluorine at the 3-position results in steric and electronic differences. It achieves a 65% yield in similar reactions .
Positional Isomers
- 1-Chloro-1-(4-fluorophenyl)propan-2-one : Chlorine is on the ketone carbon rather than the phenyl ring. This positional isomerism drastically changes electronic properties and reactivity, as seen in its liquid state and distinct synthetic applications (e.g., intermediate for pharmaceuticals) .
Cathinone Derivatives
- 4-Chloro MCAT (Clephedrone): 1-(4-Chlorophenyl)-2-(methylamino)propan-1-one. The addition of a methylamino group confers psychoactive properties by interacting with monoamine transporters, unlike the inert ketone group in the target compound .
Cyclopropane-Substituted Analogs
Biological Activity
1-(4-Chloro-2-fluorophenyl)propan-1-one, also known as a derivative of chalcone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a propanone backbone with a chloro and a fluoro substituent on the phenyl ring, which may influence its biological activity.
Mechanisms of Biological Activity
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) may enhance the interaction with microbial cell membranes or enzymes, leading to increased efficacy against bacteria and fungi .
- Anticancer Properties : Chalcone derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . Specifically, studies suggest that this compound may inhibit key proteins involved in cancer cell growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Case Studies
- Antimicrobial Study : A study conducted on various chalcone derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell walls due to the compound's lipophilicity enhanced by halogen substitutions.
- Anticancer Mechanism : In vitro studies on human breast cancer cells showed that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers. The study highlighted the compound's ability to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
